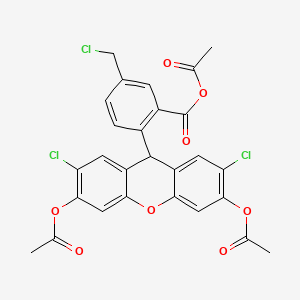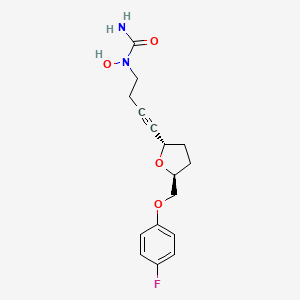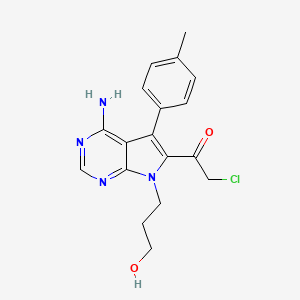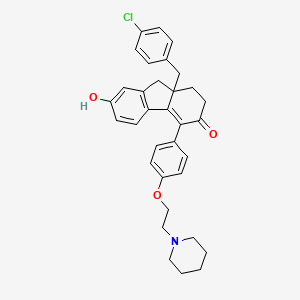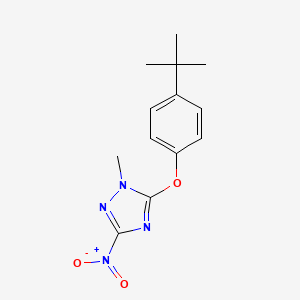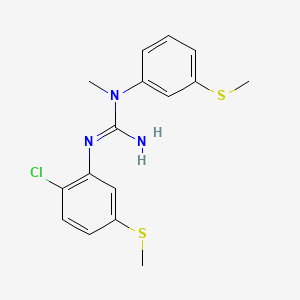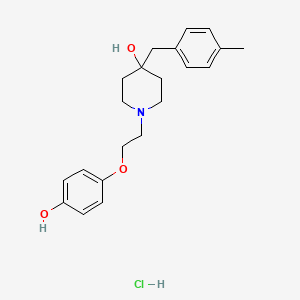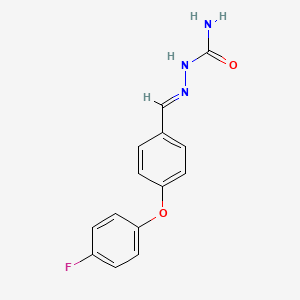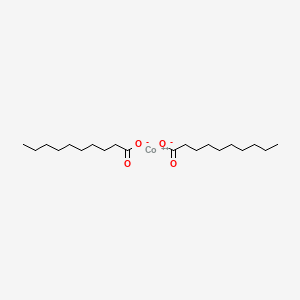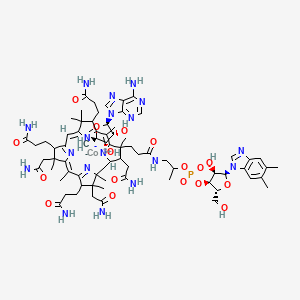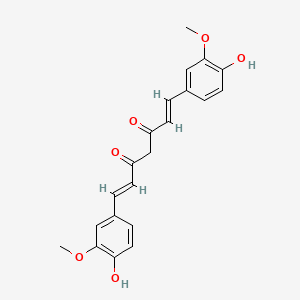
姜黄素
描述
姜黄素是一种明亮的黄色化学化合物,由姜黄属植物(学名:Curcuma longa)产生,俗称姜黄。它是姜黄的主要姜黄素类化合物,姜黄属姜科植物。 姜黄素广泛用作草药补充剂、化妆品成分、食品调味剂和食品色素 。 从化学角度看,姜黄素是一种多酚类化合物,更具体地说是一种二芳基庚烷类化合物,属于姜黄素类化合物,姜黄素类化合物是使姜黄呈黄色的酚类色素 .
作用机制
姜黄素通过多种分子靶点和途径发挥作用。它充当活性氧物质的清除剂,例如羟基自由基、超氧化物阴离子单价阴离子和单线态氧,从而抑制脂质过氧化和 DNA 损伤。姜黄素还调节各种信号通路,包括核因子 kappa B 轻链增强子激活的 B 细胞 (NF-κB) 通路、丝裂原活化蛋白激酶 (MAPK) 通路和磷脂酰肌醇 3-激酶 (PI3K)/Akt 通路。 这些作用有助于其抗炎、抗氧化和抗癌特性 .
科学研究应用
由于其多样的生物活性,姜黄素在科学研究中具有广泛的应用。它被广泛研究其抗氧化、抗炎、抗菌和抗癌特性。在化学领域,姜黄素用作硼的检测试剂,以及金属离子的络合剂。在生物学和医学领域,姜黄素因其在癌症、阿尔茨海默病、心血管疾病和糖尿病等疾病中的潜在治疗效果而受到研究。 它也用作食品工业中的天然色素和防腐剂 .
生化分析
Biochemical Properties
Curcumin plays a crucial role in various biochemical reactions. It interacts with numerous enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, curcumin has been shown to bind directly to signaling molecules such as protein kinase, protein reductase, and histone acetyltransferase . These interactions can modulate cellular signaling pathways and gene expression, contributing to its therapeutic effects. Additionally, curcumin exhibits metal chelation properties, which can impact metal ion homeostasis and oxidative stress .
Cellular Effects
Curcumin exerts a wide range of effects on different cell types and cellular processes. It has been demonstrated to reduce the proliferation of cancer cells and the human malaria parasite Plasmodium falciparum by disrupting microtubule structure . Curcumin also influences cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the suppression of pro-inflammatory cytokines . Furthermore, curcumin can modulate gene expression and cellular metabolism, enhancing its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, curcumin exerts its effects through various mechanisms. It can bind to and inhibit enzymes such as xanthine oxidase and human immunodeficiency virus (HIV1) integrase . Curcumin also interacts with chemokines and chemokine receptors, modulating immune responses and inflammatory processes . Additionally, curcumin can induce cell cycle arrest and apoptosis in cancer cells by regulating cell cycle-related and apoptosis-related proteins . These molecular interactions contribute to curcumin’s diverse pharmacological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of curcumin can change over time. Curcumin exhibits good photostability in the dark but undergoes significant photodegradation under light exposure . This degradation can impact its bioavailability and therapeutic efficacy. Long-term studies have shown that curcumin can inhibit cancer cell proliferation and induce apoptosis, with sustained effects observed in both in vitro and in vivo models . The stability and degradation of curcumin need to be carefully considered in experimental designs.
Dosage Effects in Animal Models
The effects of curcumin vary with different dosages in animal models. Studies have shown that curcumin can improve cognitive performance in animal models of Alzheimer’s disease, with significant positive effects observed at specific dosages . High doses of curcumin may lead to adverse effects, such as digestive upset in dogs . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Curcumin is involved in several metabolic pathways, including glycine, serine, and threonine metabolism, as well as glycerolipid metabolism . It can modulate the activity of enzymes such as NADPH-dependent curcumin/dihydrocurcumin reductase (CurA), which converts curcumin into its metabolites . These metabolic interactions can influence the bioavailability and pharmacokinetics of curcumin, impacting its therapeutic potential.
Transport and Distribution
Curcumin’s transport and distribution within cells and tissues are influenced by various factors. It undergoes rapid metabolism and elimination, resulting in low bioavailability . To address this challenge, innovative delivery systems such as nanoparticles and liposomes have been developed to enhance curcumin’s solubility and bioavailability . These delivery systems can improve curcumin’s distribution and accumulation in target tissues, enhancing its therapeutic efficacy.
Subcellular Localization
Curcumin’s subcellular localization plays a critical role in its activity and function. Studies have shown that curcumin can localize to mitochondria, lysosomes, and peroxisomes in intestinal cells . This localization can influence curcumin’s interactions with cellular organelles and its overall bioactivity. Additionally, curcumin’s targeting to specific compartments or organelles can be directed by post-translational modifications and targeting signals .
准备方法
合成路线和反应条件: 姜黄素可以通过多种方法合成。一种常见的合成路线包括在硼酸酐和丁胺存在下,将香草醛与乙酰丙酮缩合。 反应条件通常包括将混合物加热至约 80-100°C,持续数小时 .
工业生产方法: 姜黄素的工业生产主要涉及从姜黄属植物的根茎中提取。提取过程包括干燥根茎、研磨成粉,然后使用乙醇、甲醇或丙酮等溶剂提取姜黄素。 先进的提取技术,如超临界流体提取和超声波辅助提取,也用于提高产量和纯度 .
化学反应分析
反应类型: 姜黄素会发生各种化学反应,包括氧化、还原、亲核加成和水解。
常见试剂和条件:
氧化: 姜黄素可以使用高锰酸钾或过氧化氢等试剂在酸性或碱性条件下氧化。
还原: 硼氢化钠通常用于将姜黄素还原为其二氢形式。
亲核加成: 姜黄素与硫醇和胺等亲核试剂发生迈克尔加成反应。
主要产物: 这些反应形成的主要产物包括二氢姜黄素、阿魏酸和香草醛 .
相似化合物的比较
姜黄素属于姜黄素类化合物,其中还包括脱甲氧基姜黄素和双脱甲氧基姜黄素。这些化合物具有相似的生物学特性,但在化学结构和功效上有所不同。姜黄素是其中最有效、研究最广泛的一种。其他类似化合物包括姜酚和生姜醇,它们存在于生姜中,并表现出类似的抗炎和抗氧化活性。 姜黄素在调节多种分子靶点和途径方面的独特能力使其成为一种具有广泛治疗潜力的多功能化合物 .
属性
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDPWHFBUODDF-FCXRPNKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Record name | CURCUMIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | curcumin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Curcumin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031077 | |
| Record name | Curcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid | |
| Record name | CURCUMIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CURCUMIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Curcumin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4552 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Curcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid | |
| Record name | CURCUMIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Curcumin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CURCUMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | CURCUMIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2., Curcumin, a polyphenolic natural product, exhibits therapeutic activity against a number of diseases, attributed mainly to its chemical structure and unique physical, chemical, and biological properties. It is a diferuloyl methane molecule [1,7-bis (4-hydroxy-3- methoxyphenyl)-1,6-heptadiene-3,5-dione)] containing two ferulic acid residues joined by a methylene bridge. It has three important functionalities: an aromatic o-methoxy phenolic group, alpha, beta-unsaturated beta-diketo moiety and a seven carbon linker. Extensive research in the last two decades has provided evidence for the role of these different functional groups in its crucial biological activities. A few highlights of chemical structural features associated with the biological activity of curcumin are: The o-methoxyphenol group and methylenic hydrogen are responsible for the antioxidant activity of curcumin, and curcumin donates an electron/ hydrogen atom to reactive oxygen species. Curcumin interacts with a number of biomolecules through non-covalent and covalent binding. The hydrogen bonding and hydrophobicity of curcumin, arising from the aromatic and tautomeric structures along with the flexibility of the linker group are responsible for the non-covalent interactions. The alpha, beta-unsaturated beta-diketone moiety covalently interacts with protein thiols, through Michael reaction. The beta-diketo group forms chelates with transition metals, thereby reducing the metal induced toxicity and some of the metal complexes exhibit improved antioxidant activity as enzyme mimics. New analogues with improved activity are being developed with modifications on specific functional groups of curcumin..., The present study demonstrates that curcumin acts as pro-oxidant and sensitizes human lung adenocarcinoma epithelial cells (A549) to apoptosis via intracellular redox status mediated pathway. Results indicated that curcumin induced cell toxicity (light microscopy and MTT assay) and apoptosis (AnnexinV-FITC/PI labeling and caspase-3 activity) in these cells. These events seem to be mediated through generation of reactive oxygen species (ROS) and superoxide radicals (SOR) and enhanced levels of lipid peroxidation. These changes were accompanied by increase in oxidized glutathione (GSSG), reduced glutathione (GSH) and gamma-glutamylcysteine synthetase (gamma-GCS) activity, but decrease in GSH/GSSG ratio. The induction of apoptosis and decrease in GSH/GSSG ratio was also accompanied by sustained phosphorylation and activation of p38 mitogen activated protein kinase (MAPK). On the other hand, addition of N-acetyl cysteine (NAC), an antioxidant, blocked the curcumin-induced ROS production and rescued malignant cells from curcumin-induced apoptosis through caspase-3 deactivation. However, L-buthionine sulfoximine (BSO), a GSH synthesis blocking agent, further enhanced curcumin-induced ROS production and apoptosis in A549 cells. Decreased GSH/GSSG ratio seems to be a crucial factor for the activation of MAPK signaling cascade by curcumin. The study therefore, provides an insight into the molecular mechanism involved in sensitization of lung adenocarcinoma cells to apoptosis by curcumin., Curcumin has many pharmaceutical applications, many of which arise from its potent antioxidant properties. The present research examined the antioxidant activities of curcumin in polar solvents by a comparative study using ESR, reduction of ferric iron in aqueous medium and intracellular ROS/toxicity assays. ESR data indicated that the steric hindrance among adjacent big size groups within a galvinoxyl molecule limited the curcumin to scavenge galvinoxyl radicals effectively, while curcumin showed a powerful capacity for scavenging intracellular smaller oxidative molecules such as H2O2, HO-, ROO-. Cell viability and ROS assays demonstrated that curcumin was able to penetrate into the polar medium inside the cells and to protect them against the highly toxic and lethal effects of cumene hydroperoxide. Curcumin also showed good electron-transfer capability, with greater activity than trolox in aqueous solution. Curcumin can readily transfer electron or easily donate H-atom from two phenolic sites to scavenge free radicals. The excellent electron transfer capability of curcumin is because of its unique structure and different functional groups, including a beta-diketone and several pi electrons that have the capacity to conjugate between two phenyl rings. Therefore, since curcumin is inherently a lipophilic compound, because of its superb intracellular ROS scavenging activity, it can be used as an effective antioxidant for ROS protection within the polar cytoplasm., Curcumin (diferuloylmethane), the yellow pigment in Indian saffron (Curcuma longa; also called turmeric, haldi, or haridara in the East and curry powder in the West), has been consumed by people for centuries as a dietary component and for a variety of proinflammatory ailments. Extensive research within the last decade in cell culture and in rodents has revealed that curcumin can sensitize tumors to different chemotherapeutic agents including doxorubicin, 5-FU, paclitaxel, vincristine, melphalan, butyrate, cisplatin, celecoxib, vinorelbine, gemcitabine, oxaliplatin, etoposide, sulfinosine, thalidomide, and bortezomib. Chemosensitization has been observed in cancers of the breast, colon, pancreas, gastric, liver, blood, lung, prostate, bladder, cervix, ovary, head and neck, and brain and in multiple myeloma, leukemia, and lymphoma. Similar studies have also revealed that this agent can sensitize a variety of tumors to gamma radiation including glioma, neuroblastoma, cervical carcinoma, epidermal carcinoma, prostate cancer, and colon cancer. How curcumin acts as a chemosensitizer and radiosensitizer has also been studied extensively. For example, it downregulates various growth regulatory pathways and specific genetic targets including genes for NF-kappaB, STAT3, COX2, Akt, antiapoptotic proteins, growth factor receptors, and multidrug-resistance proteins. Although it acts as a chemosensitizer and radiosensitizer for tumors in some cases, curcumin has also been shown to protect normal organs such as liver, kidney, oral mucosa, and heart from chemotherapy and radiotherapy-induced toxicity. The protective effects of curcumin appear to be mediated through its ability to induce the activation of NRF2 and induce the expression of antioxidant enzymes (e.g., hemeoxygenase-1, glutathione peroxidase, modulatory subunit of gamma-glutamyl-cysteine ligase, and NAD(P)H:quinone oxidoreductase 1, increase glutathione (a product of the modulatory subunit of gamma-glutamyl-cysteine ligase), directly quench free radicals, and inhibit p300 HAT activity., For more Mechanism of Action (Complete) data for CURCUMIN (6 total), please visit the HSDB record page. | |
| Record name | Curcumin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CURCUMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol | |
CAS No. |
458-37-7, 8024-37-1 | |
| Record name | CURCUMIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Curcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Turmeric extract | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008024371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curcumin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | curcumin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, (1E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Curcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT942ZTH98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CURCUMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Curcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C | |
| Record name | CURCUMIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Curcumin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CURCUMIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CURCUMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Curcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does curcumin exert its anti-inflammatory effects?
A1: Curcumin exhibits anti-inflammatory activity through multiple mechanisms. It has been shown to suppress cyclo-oxygenase (COX) enzyme activity [], suppress lipo-oxygenase enzyme activity, and act as a free radical scavenger []. It also inhibits the activation of the NF-κB pathway, a key regulator of inflammation [].
Q2: What is the role of curcumin in modulating apoptosis?
A2: Curcumin can induce apoptosis in various cancer cell lines. Studies show it achieves this by activating caspase-3 [] and increasing the expression of pro-apoptotic proteins like Bax [, ] while decreasing the expression of anti-apoptotic proteins like Bcl-2 [, ]. Additionally, curcumin influences the expression of RASSF1A, a protein associated with cell cycle regulation and apoptosis [].
Q3: How does curcumin impact angiogenesis?
A3: Curcumin displays anti-angiogenic properties by inhibiting endothelial cell proliferation and tube formation [, ]. It also downregulates the expression and activity of metalloproteinases, particularly the 72 kDa metalloproteinase, which play a crucial role in angiogenesis [].
Q4: Can curcumin affect the mammalian target of rapamycin (mTOR) pathway?
A4: Yes, research indicates that curcumin can disrupt the mTOR-raptor complex, leading to inhibition of mTORC1 activity []. This inhibition results in decreased phosphorylation of downstream effector molecules, such as p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E (eIF4E) binding protein 1 (4E-BP1) [].
Q5: What is the significance of curcumin’s interaction with the proteasome?
A5: Curcumin demonstrates the ability to inhibit proteasome activity []. This inhibition leads to the accumulation of ubiquitinated proteins and specific proteasome target proteins, ultimately contributing to the induction of apoptosis in cancer cells [].
Q6: What is the chemical structure of curcumin?
A6: Curcumin ((1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione) is a diferuloylmethane, a linear diarylheptanoid. It consists of two aromatic rings (phenols) linked by a seven-carbon conjugated linker.
Q7: What spectroscopic techniques are useful for characterizing curcumin?
A7: Various spectroscopic techniques can be employed to characterize curcumin. These include: * FTIR Spectroscopy: Identifies functional groups in curcumin, such as phenolic –OH and C=O enol groups, and provides information about metal-ligand interactions in curcumin complexes []. * 1H NMR Spectroscopy: Allows for the identification and quantification of curcumin, bisdemethoxycurcumin, and demethoxycurcumin in plant extracts [].
Q8: How stable is curcumin under different conditions?
A8: Curcumin's stability is influenced by factors like pH, temperature, and the presence of other compounds: * pH: Curcumin degrades more rapidly in alkaline conditions []. * Temperature: Higher temperatures accelerate curcumin degradation []. * Drug Interactions: Certain over-the-counter drugs, like acetylsalicylic acid, can improve curcumin's stability in physiological conditions [].
Q9: How can the stability and bioavailability of curcumin be enhanced?
A9: Various strategies can be employed to enhance the stability and bioavailability of curcumin: * Encapsulation in nanoparticles: Loading curcumin into nanoparticles, such as chitosan-pectinate nanoparticles [], polymeric micelles [, , , ], or dendrimers [], improves its stability and bioavailability. * Complexation with phosphatidylcholine: Forming complexes with phosphatidylcholine enhances curcumin's water and lipid solubility, thereby increasing its absorption and bioavailability [].
Q10: What in vitro models have been used to study the effects of curcumin?
A10: Several cell lines have been utilized to investigate curcumin's effects, including: * Cancer Cell Lines: HT-29 and WiDr (colon cancer) [], A549 (lung adenocarcinoma) [], MCF-7 and MDA-MB-468 (breast cancer) [], PC-3 (prostate cancer) [], HepG2 (liver cancer) [], Bel-7402 (liver cancer) [], B16 (melanoma) []. * Primary Cells: Primary endothelial cells [], primary microglia [], rat cardiac fibroblasts []. * Other Cell Types: Caco-2 (human epithelial colorectal adenocarcinoma cells) [].
Q11: What animal models are relevant to curcumin research?
A11: Animal models employed in curcumin research include: * Mice: Alloxan-induced diabetic mice [], D-galactose-induced aging mice [], C57BL/6 mice bearing metastatic Lewis lung carcinoma [], Neuro2A neuroblastoma-bearing mice [], mice with middle cerebral artery occlusion (MCAO) for stroke studies [], C57BL/6 mice infected with Helicobacter pylori []. * Rats: Alloxan-induced diabetic rats [], Wistar-derived rats for metabolism studies [], Sprague-Dawley rats for cardiac fibrosis studies [], Sprague-Dawley rats with global cerebral ischemia (GCI) [].
Q12: What are the major factors limiting the bioavailability of curcumin?
A12: The low bioavailability of curcumin is primarily attributed to: * Poor absorption: Limited absorption from the gastrointestinal tract [, ]. * Rapid metabolism: Extensive metabolism, primarily through glucuronidation []. * Rapid systemic elimination: Fast clearance from the bloodstream [].
Q13: How does curcumin's metabolism differ between species?
A13: Research using Lipocurc™ (liposomal curcumin) revealed species-dependent differences in curcumin and tetrahydrocurcumin (THC) disposition in blood cells []. Dogs showed significantly higher red blood cell levels of THC compared to humans, suggesting species-specific metabolic pathways and rates.
Q14: How is computational chemistry employed in curcumin research?
A14: Computational chemistry plays a crucial role in understanding curcumin's properties and interactions: * Molecular Docking: Predicts the binding affinities and interactions of curcumin with various molecular targets, such as GSTA1, GSTO1, KEAP1, BACE1, and MAOA []. * QSAR Modeling: Establishes relationships between curcumin's structure and its biological activity, aiding in the design of more potent and selective analogues. * Semiempirical AM1 Calculations: Investigates the heat of formation for different curcumin tautomers and helps understand the influence of substituents on tautomeric equilibrium [].
Q15: Have any adverse effects been associated with curcumin use?
A15: While generally considered safe, excessive curcumin intake may lead to adverse effects on various organs and systems []. Further research is necessary to fully understand the potential long-term effects of high-dose curcumin supplementation.
Q16: What drug delivery strategies are being explored to enhance curcumin's therapeutic efficacy?
A16: Researchers are actively investigating various drug delivery approaches to improve curcumin's targeting and delivery to specific tissues:
- Nanoparticle-based delivery: Encapsulating curcumin in nanoparticles like liposomes, polymeric micelles, and dendrimers enhances its solubility, stability, and targeted delivery [, , , , , ].
- Magnetic targeting: Incorporating magnetic nanoparticles, such as Fe3O4, into curcumin-loaded nanocarriers allows for magnetically guided delivery to tumor sites [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


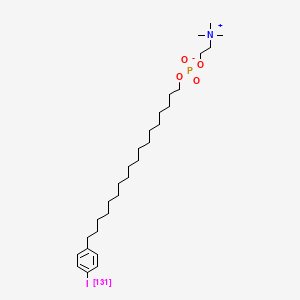
![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)
